molecular formula C12H31Cl3N4O B031006 N1-Acetylspermine trihydrochloride CAS No. 77928-70-2

N1-Acetylspermine trihydrochloride

Cat. No.: B031006
CAS No.: 77928-70-2
M. Wt: 353.8 g/mol
InChI Key: QQSPUTBJDXPUCR-UHFFFAOYSA-N
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Description

N1-Acetylspermine trihydrochloride: is a monoacetylated derivative of spermine, an endogenous polyamine. This compound is often used in studies related to the uptake of anticancer polyamine analogs, such as bleomycin-A5, by the human carnitine transporter SLC22A16 .

Biochemical Analysis

Biochemical Properties

N1-Acetylspermine trihydrochloride displays lower Km and higher Vmax values than spermine, making it a better substrate of polyamine oxidase than the non-acetylated polyamine . This suggests that this compound plays a significant role in biochemical reactions, particularly those involving polyamine oxidase.

Cellular Effects

This compound has been used to study the uptake of the anticancer polyamine analog bleomycin-A5 by the human carnitine transporter SLC22A16 . This suggests that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to be a better substrate of polyamine oxidase than the non-acetylated polyamine . This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Metabolic Pathways

This compound is involved in the polyamine metabolic pathway . It is a monoacetylated derivative of spermine, which is synthesized from spermidine . The enzyme spermidine/spermine N1-acetyltransferase (SSAT) is known to be involved in this process .

Transport and Distribution

This compound has been used to study the uptake of the anticancer polyamine analog bleomycin-A5 by the human carnitine transporter SLC22A16 . This suggests that it may interact with transporters or binding proteins, and may have effects on its localization or accumulation within cells and tissues.

Preparation Methods

Synthetic Routes and Reaction Conditions: N1-Acetylspermine trihydrochloride is synthesized by acetylating spermine. The reaction typically involves the use of acetic anhydride or acetyl chloride as the acetylating agent. The reaction is carried out in an aqueous or organic solvent under controlled temperature conditions to ensure the selective acetylation of the primary amine group .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: N1-Acetylspermine trihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N1-Acetylspermine trihydrochloride has several scientific research applications:

    Chemistry: Used as a substrate in enzymatic studies to understand the activity of polyamine oxidase.

    Biology: Investigated for its role in cellular metabolism and polyamine regulation.

    Medicine: Studied for its potential in enhancing the uptake of anticancer drugs by targeting specific transporters.

    Industry: Utilized in the synthesis of polyamine derivatives for various applications

Comparison with Similar Compounds

  • N8-Acetylspermidine dihydrochloride
  • N-Acetylputrescine hydrochloride
  • N1,N12-Diacetylspermine hydrochloride
  • Spermine
  • Spermidine trihydrochloride

Comparison: N1-Acetylspermine trihydrochloride is unique due to its specific acetylation at the N1 position, which enhances its interaction with polyamine oxidase and specific transporters. This selective acetylation distinguishes it from other acetylated polyamines, making it particularly useful in targeted drug delivery studies .

Properties

IUPAC Name

N-[3-[4-(3-aminopropylamino)butylamino]propyl]acetamide;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H28N4O.3ClH/c1-12(17)16-11-5-10-15-8-3-2-7-14-9-4-6-13;;;/h14-15H,2-11,13H2,1H3,(H,16,17);3*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQSPUTBJDXPUCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCCNCCCCNCCCN.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H31Cl3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77928-70-2
Record name N1-Acetylspermine trihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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